molecular formula C18H15ClN2OS B5768729 3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 1043-00-1

3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B5768729
CAS No.: 1043-00-1
M. Wt: 342.8 g/mol
InChI Key: IWCDTAYCRYDIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-methylprop-2-en-1-thiol.

    Formation of Intermediate: The 4-chloroaniline reacts with an appropriate aldehyde or ketone to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with the thiol compound to form the quinazolinone core.

    Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, quinazolinone derivatives are explored for their potential as enzyme inhibitors and receptor modulators.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-quinazolin-4-one
  • 3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazoline

Uniqueness

The unique structural features of 3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one, such as the presence of the 4-chlorophenyl group and the 2-methylprop-2-en-1-ylsulfanyl group, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12(2)11-23-18-20-16-6-4-3-5-15(16)17(22)21(18)14-9-7-13(19)8-10-14/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCDTAYCRYDIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043-00-1
Record name 3-(4-CHLOROPHENYL)-2-((2-METHYL-2-PROPENYL)THIO)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.